molecular formula C10H12O5 B1348200 2,3,6-Trimethoxybenzoic acid CAS No. 60241-74-9

2,3,6-Trimethoxybenzoic acid

Cat. No. B1348200
CAS RN: 60241-74-9
M. Wt: 212.2 g/mol
InChI Key: NSKSXYUOXAQHCH-UHFFFAOYSA-N
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Description

2,3,6-Trimethoxybenzoic acid is a chemical compound with the molecular formula C10H12O512. It is available for purchase from various chemical suppliers1.



Synthesis Analysis

The synthesis of 2,3,6-Trimethoxybenzoic acid is not widely documented in the literature. However, a related compound, 2,3,4-trimethoxybenzoic acid, has been synthesized from pyrogallol by methylation with dimethyl carbonate, bromination with NBS, and cyanidation with CuCN to give 2,3,4-trimethoxybenzonitrile, followed by hydrolysis3. The synthesis of 2,3,6-Trimethoxybenzoic acid might follow a similar pathway, but this is speculative and would need to be confirmed by experimental studies.



Molecular Structure Analysis

The molecular structure of 2,3,6-Trimethoxybenzoic acid has been determined by X-ray crystallography4. The structure consists of a benzoic acid core with three methoxy groups attached at the 2, 3, and 6 positions12.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 2,3,6-Trimethoxybenzoic acid. However, it is known that trimethoxybenzoic acids can participate in various chemical reactions due to the presence of the carboxylic acid group and the electron-donating methoxy groups5.



Physical And Chemical Properties Analysis

2,3,6-Trimethoxybenzoic acid has a molecular weight of 212.20412. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not readily available in the literature.


Scientific Research Applications

Safety And Hazards

The safety data sheet for a related compound, 2,3,4-Trimethoxybenzaldehyde, suggests avoiding dust formation, breathing vapors, mist, or gas, and recommends using personal protective equipment8. However, specific safety and hazard information for 2,3,6-Trimethoxybenzoic acid is not readily available2.


Future Directions

Future research could focus on the synthesis and characterization of 2,3,6-Trimethoxybenzoic acid, as well as its potential applications. For instance, a study on copper(II) carboxylates with 2,3,4-trimethoxybenzoate and 2,4,6-trimethoxybenzoate showed potential for the development of new copper(II) carboxylates9. Similar research could be conducted with 2,3,6-Trimethoxybenzoic acid.


properties

IUPAC Name

2,3,6-trimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-6-4-5-7(14-2)9(15-3)8(6)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKSXYUOXAQHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346345
Record name 2,3,6-Trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trimethoxybenzoic acid

CAS RN

60241-74-9
Record name 2,3,6-Trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-TRIMETHOXYBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
LE Smith, FB LaForge - Journal of the American Chemical Society, 1931 - ACS Publications
2, 3-Dimethoxy-5-hydroxybenzaldehyde. 6—Three grams of 5-nitro-o-vanillin methyl ether was dissolved in 5.25 cc. of 30% sodium bisulfite and the solution diluted with 25 cc. of water. …
Number of citations: 7 pubs.acs.org
M MIKURIYA, C YAMAKAWA, K TANABE… - X-ray Structure …, 2021 - jstage.jst.go.jp
A dinuclear copper (II) carboxylate with 2, 3, 6-trimethoxybenzoic acid (H236-tmbz), tetrakis (μ-2, 3, 6-trimethoxybenzoato-κO: κO′) bis [(methanol) copper (II)],[Cu2 (236-tmbz) 4 (…
Number of citations: 5 www.jstage.jst.go.jp
A Kreuchunas, R Mosher - The Journal of Organic Chemistry, 1956 - ACS Publications
Hotii, et al., 4 5attempted to prepare I by the potassium persulfate oxidation of gamma-resorcylic acid; however, a syrup xvas obtained and the pure acid was not isolated. The presence …
Number of citations: 3 pubs.acs.org
F Benington, RD Morin - Journal of Medicinal Chemistry, 1971 - ACS Publications
Recrystn of the residue from hexane gave 10.1 g (93.5%) of product, mp 86-87. Anal.(Ci „H13C103) C, H. General Procedure for Compounds Listed in Table I.—To a soln of …
Number of citations: 4 pubs.acs.org
H Gilman, JR Thirtle - Journal of the American Chemical Society, 1944 - ACS Publications
02N OCH, established by hydrogenolysis to 1, 2, 4-trimethoxy-5-nitrobenzene [D]. The authentic specimen used to identify [D] was prepared, accordance with the directions of Schiller, 4 …
Number of citations: 24 pubs.acs.org
BH Nicolet - Journal of the American Chemical Society, 1931 - ACS Publications
It is the purpose ofthe present paper, first, to describe the behavior of certain ketonic derivatives of thio ethers which are somewhat re-markably labile toward alkali, and, afterward, to …
Number of citations: 66 pubs.acs.org
GJ Bennett, HH Lee, LP Lee - Journal of natural products, 1990 - ACS Publications
Reaction of 2, 3, 6-trimethoxy benzoic acid and phloroglucinol in the pres-ence of P20, and MeSOjH afforded 1, 3-dihydroxy-5, 8-dimethoxyxanthone [8] which, on 3-methylbut-2-…
Number of citations: 34 pubs.acs.org
T Hoegberg, S Bengtsson, T De Paulis… - Journal of medicinal …, 1990 - ACS Publications
A series of 3-substituted 5, 6-dimethoxysalicylamides III (9-13and 15) hasbeen synthesized from the corresponding 2, 5, 6-trimethoxybenzoic acids. Relaxation times and carbon …
Number of citations: 45 pubs.acs.org
K Zaitsu, M Katagi, H Kamata, T Kamata… - Journal of mass …, 2008 - Wiley Online Library
A reliable and accurate GC‐MS method was developed that allows both mass spectrometric and chromatographic discrimination of the six aromatic positional isomers of …
KB Herath, CS Weisbecker, SB Singh… - The Journal of organic …, 2014 - ACS Publications
A dramatic “ortho effect” was observed during gas-phase dissociation of ortho-, meta-, and para-methoxybenzoate anions. Upon activation under mass spectrometric collisional …
Number of citations: 10 pubs.acs.org

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